molecular formula C20H28N2O4 B4756404 N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide

N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide

Cat. No.: B4756404
M. Wt: 360.4 g/mol
InChI Key: MQPFSKSTQZZRHP-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide is a complex organic compound characterized by the presence of a benzodioxole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of cyclohexanone with 2-methylbutan-2-yl halides under basic conditions.

    Oxamide Formation: The final step involves the reaction of the benzodioxole derivative with the cyclohexyl derivative in the presence of an oxalyl chloride reagent to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxamide group can be reduced to form amine derivatives.

    Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
  • 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide is unique due to its combination of a benzodioxole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-20(2,3)13-5-7-14(8-6-13)21-18(23)19(24)22-15-9-10-16-17(11-15)26-12-25-16/h9-11,13-14H,4-8,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPFSKSTQZZRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
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N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide

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